Ethyl 4-acetoxybutanoate

Pharmacology Sleep Disorders Prodrug Kinetics

Ethyl 4-acetoxybutanoate (EAB; CAS 25560-91-2; molecular formula C₈H₁₄O₄) is a volatile organic ester that occurs as a minor constituent in ripe pineapple aroma. In its pure form, it exhibits an odor reminiscent of sour yoghurt.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 25560-91-2
Cat. No. B043729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-acetoxybutanoate
CAS25560-91-2
Synonyms4-(Acetyloxy)butanoic Acid Ethyl Ester;  4-Acetoxybutyric Acid Ethyl Ester;  Ethyl 4-(Acetyloxy)butyrate;  Ethyl 4-Acetoxybutyrate; 
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCOC(=O)C
InChIInChI=1S/C8H14O4/c1-3-11-8(10)5-4-6-12-7(2)9/h3-6H2,1-2H3
InChIKeyKMPQIYXXLIFPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-acetoxybutanoate (CAS 25560-91-2): Volatile Ester with Unique Pharmacological Prodrug Profile


Ethyl 4-acetoxybutanoate (EAB; CAS 25560-91-2; molecular formula C₈H₁₄O₄) is a volatile organic ester that occurs as a minor constituent in ripe pineapple aroma [1]. In its pure form, it exhibits an odor reminiscent of sour yoghurt [1]. The compound functions as a chemically protected prodrug of γ-hydroxybutyrate (GHB), wherein the acid and hydroxyl groups are masked [2]. This structural modification confers a distinct pharmacological profile, characterized by a prolonged duration of action compared to GHB, while maintaining muscle relaxant and hypnotic properties [2].

Ethyl 4-acetoxybutanoate Procurement: Why GHB and Simple Esters Are Not Direct Substitutes


Generic substitution of ethyl 4-acetoxybutanoate with other GHB prodrugs or simple esters is precluded by its unique combination of a chemically protected γ-hydroxybutyrate core and a specific ethyl ester terminus. While other GHB prodrugs such as methyl 4-acetoxybutanoate (MAB) or 1,4-butanediol diacetate (BDDA) exist, they exhibit different pharmacokinetic profiles, including onset times and metabolic stability, that are not interchangeable for targeted applications [1]. Furthermore, simple esters like ethyl 4-hydroxybutanoate lack the acetyl protecting group, altering their chemical stability and potential for metabolic activation [2]. The evidence below demonstrates that ethyl 4-acetoxybutanoate's specific molecular architecture yields quantifiably distinct in vivo performance and physicochemical characteristics that cannot be assumed by alternative compounds in the same class.

Ethyl 4-acetoxybutanoate (25560-91-2) Quantitative Differentiation Evidence for Scientific Selection


Direct Comparison: Prolonged Duration of Hypnotic Action vs. GHB in Rat Model

Ethyl 4-acetoxybutanoate (EAB) demonstrates a significantly extended duration of hypnotic action compared to γ-hydroxybutyrate (GHB) at equivalent intraperitoneal doses in a rat model. This is attributed to the slow hydrolysis of the protecting acetyl and ethyl ester groups, leading to sustained release of the active GHB moiety [1].

Pharmacology Sleep Disorders Prodrug Kinetics

Oral Bioavailability and Efficacy: EAB Outperforms GHB in Oral Rat Model

In a direct comparison of oral administration at 10 mM/kg in rats, ethyl 4-acetoxybutanoate (EAB) demonstrated markedly superior oral efficacy and potency compared to GHB [1]. GHB exhibited weak effects, with only 5 of 12 animals put to sleep and none reaching a deep sleep state, whereas EAB induced sleep in all animals, with 4 of 11 achieving deep, prolonged sleep suitable for anesthesia [1].

Pharmacokinetics Oral Drug Delivery Prodrug Activation

Physicochemical Distinction: Molecular Weight and Lipophilicity vs. Ethyl 4-Hydroxybutanoate

Ethyl 4-acetoxybutanoate (MW 174.19 g/mol) is significantly larger and more lipophilic than its deacetylated analog, ethyl 4-hydroxybutanoate (MW 132.16 g/mol), due to the presence of the acetyl protecting group [1][2]. This structural difference directly impacts its chemical behavior, volatility, and potential for formulation .

Organic Chemistry Property Prediction Formulation Science

Dopamine Release Inhibition: A Potential Differentiator from GHB for CNS Applications

Patent literature reports that ethyl 4-acetoxybutanoate appears to inhibit the release of dopamine in the brain, a property that suggests potential utility in treating conditions associated with dopamine abnormalities (e.g., Parkinson's disease, schizophrenia) [1]. While GHB is known to modulate dopamine release in a biphasic manner (initial inhibition followed by rebound release), the specific profile and potency of EAB in this regard are not quantitatively compared to GHB in the available patent data [1].

Neuroscience Dopamine CNS Disorders

Commercial Assay Specifications: Purity as a Proxy for Reliability in Procurement

Commercial specifications for ethyl 4-acetoxybutanoate indicate an assay range of 95.00 to 100.00%, with the material described as a colorless to pale yellow clear liquid [1]. While no direct purity comparison to other acetoxybutanoate esters is available from the same source, this specification provides a benchmark for evaluating supplier quality and ensuring consistency in research applications [1].

Analytical Chemistry Quality Control Procurement

Ethyl 4-acetoxybutanoate (25560-91-2) Optimal Application Scenarios Based on Quantified Evidence


Veterinary Anesthesia for Small Animals Requiring Prolonged Sedation

The >2-fold longer sleep duration of ethyl 4-acetoxybutanoate compared to GHB at equivalent doses (4h vs. 1h 59min i.p.) directly supports its use as a veterinary anesthetic, particularly for small animals where extended, deep sedation is required without the need for repeated dosing [1]. The observed muscle relaxation and lack of post-waking ill effects further validate this application [1].

Research into Oral GHB Prodrugs for Narcolepsy and Insomnia

The superior oral efficacy of EAB, inducing sleep in 100% of rats at a dose where GHB was only 42% effective, positions it as a critical research tool for developing oral GHB-based therapies for sleep disorders [1]. Its prolonged action and ability to maintain deep sleep for >5 hours in some animals address the major limitation of GHB's short duration (2-3 hours) [1].

Flavor and Fragrance Research as a Pineapple Aroma Component

Ethyl 4-acetoxybutanoate has been identified as a minor volatile component in the aroma profile of ripe pineapples [1]. While its pure odor is sour yoghurt-like, its occurrence in natural fruit aromas makes it a compound of interest for flavor and fragrance analysis and potential use as a natural-identical aroma chemical [1].

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